molecular formula C18H18ClNO2 B2486398 7-chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326909-70-9

7-chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2486398
CAS No.: 1326909-70-9
M. Wt: 315.8
InChI Key: RVMSYANZQHEYSB-UHFFFAOYSA-N
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Description

7-Chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as 7-chloro-4-(4-EB)-4,5-dihydro-1,4-BZO, is a synthetic compound used in a variety of scientific fields. It is a derivative of benzoxazepine, a type of heterocyclic compound, and is commonly used in research as a model compound for studying the effects of drugs on biological systems.

Scientific Research Applications

Synthesis Methods

  • Synthesis of Derivatives : A method has been developed for synthesizing 4,5-dihydro-1,4-benzothiazepin-3(2H)ones derivatives, important in chemical research and development (Volovnenko et al., 2011).

  • Chemical Reactions in Various pH Solutions : Research on the initial alkaline hydrolysis product of diazepam has provided insights into the chemical reactions of similar compounds in different pH environments, relevant for pharmaceutical chemistry (Yang, 1998).

Structural Analysis and Characterization

  • Crystal Structure Investigation : Studies on the crystal structure of related compounds, like 9-chloro-4,5-dihydro-2-ethyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazolo[3,2-d][1,5]benzoxazepinium, contribute to the understanding of the molecular configuration of benzoxazepine derivatives (Liu et al., 2000).

  • Spectroscopic and Quantum Chemical Studies : Spectroscopic analysis, such as Fourier transform Raman and infrared vibrational studies, provide detailed insights into the molecular structure and behavior of related compounds (Neville & Shurvell, 1990).

Pharmacological Research

  • Anticancer Properties : Benzoxazepine derivatives have been evaluated for their potential anticancer properties, particularly in breast cancer cells. This research contributes to the development of new therapeutic options in oncology (Odame et al., 2021).

  • Central Nervous System Agents : Investigation into pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential CNS agents has explored their pharmacological profiles and affinities for various receptors, contributing to the development of new psychiatric medications (Liégeois et al., 1994).

Properties

IUPAC Name

7-chloro-4-[(4-ethylphenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-2-13-3-5-14(6-4-13)10-20-11-15-9-16(19)7-8-17(15)22-12-18(20)21/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMSYANZQHEYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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